molecular formula C7H12BrCl2N3 B1382905 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride CAS No. 1965308-85-3

4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride

Cat. No. B1382905
CAS RN: 1965308-85-3
M. Wt: 289 g/mol
InChI Key: TUUMNGZXDYQEQM-UHFFFAOYSA-N
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Description

“4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride” is a chemical compound with the CAS Number: 1428331-35-4 . It has a molecular weight of 289 and its IUPAC name is 4-bromo-1-[(3S)-3-pyrrolidinyl]-1H-pyrazole dihydrochloride . The compound is a white solid .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride”, often involves the use of palladium catalysts . A common method is the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines . Other methods include the use of copper powder as a catalyst , and the reaction of 1,3-diols with arylhydrazines .


Molecular Structure Analysis

The InChI code for “4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride” is 1S/C7H10BrN3.2ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;;/h3,5,7,9H,1-2,4H2;2*1H/t7-;;/m0…/s1 . This code provides a standard way to encode the compound’s molecular structure .


Chemical Reactions Analysis

“4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride” is a pyrazole derivative . It is reported to react with titanium tetrachloride to afford binary adducts . It may also be used in the preparation of 1,4′-bipyrazoles .


Physical And Chemical Properties Analysis

“4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride” is a white solid . It has a molecular weight of 289 and its IUPAC name is 4-bromo-1-[(3S)-3-pyrrolidinyl]-1H-pyrazole dihydrochloride .

Scientific Research Applications

Pharmaceutical Applications

Pyrazole derivatives are utilized in the synthesis of various pharmaceutical compounds, including inhibitors that target specific pathways or enzymes within the body. These compounds have been employed in treatments for inflammation, cancer, and neurological disorders due to their ability to enhance selectivity and reduce side effects .

Biological Activities

The biological properties of pyrazole derivatives are diverse, encompassing antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities. This makes them valuable in research aimed at developing new therapies and drugs .

Agrochemical Research

Pyrazole derivatives have found applications in agrochemicals due to their herbicidal properties. They are studied for their potential to protect crops by controlling or eliminating unwanted vegetation .

Fluorescent Substances and Dyes

These derivatives are also important in the development of fluorescent substances and dyes. Their unique chemical structure allows them to absorb and emit light at specific wavelengths, making them useful in various scientific and industrial applications .

Synthesis of Bipyrazoles

4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride is used as a starting material in the synthesis of 1,4′-bipyrazoles, which are compounds with two pyrazole groups connected by a bridge .

Preparation of Hexacoordinate Complexes

This compound may be used in the preparation of solid hexacoordinate complexes through reactions with dimethyl- and divinyl-tindichloride .

Anti-Tubercular Potential

Pyrazole derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, showing promising results in combating this infectious disease .

Inhibitory Activity Research

Research has been conducted on imidazo[1,2-b]pyrazole derivatives to evaluate their α-glucosidase inhibitory activity, which is significant in the study of diabetes management .

properties

IUPAC Name

4-bromo-1-pyrrolidin-3-ylpyrazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3.2ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;;/h3,5,7,9H,1-2,4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUMNGZXDYQEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=C(C=N2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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